molecular formula C23H23NO B13145322 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one

2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13145322
M. Wt: 329.4 g/mol
InChI Key: DTPLBBMEWNNVFO-LBNBPBRMSA-N
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Description

2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that combines elements of indoline and naphthalene

Preparation Methods

The synthesis of 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is reacted with a suitable naphthalene derivative under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in fluorescent probes, the compound may undergo fluorescence resonance energy transfer (FRET) upon binding to a target molecule, leading to a detectable change in fluorescence . The molecular targets and pathways involved vary depending on the specific use case.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined indoline and naphthalene structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C23H23NO/c1-23(2)19-10-6-7-11-20(19)24(3)21(23)15-14-17-13-12-16-8-4-5-9-18(16)22(17)25/h4-11,14-15H,12-13H2,1-3H3/b17-14+,21-15+

InChI Key

DTPLBBMEWNNVFO-LBNBPBRMSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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